molecular formula C12H15NO3S B14908287 n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine

n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine

Cat. No.: B14908287
M. Wt: 253.32 g/mol
InChI Key: KXTMYPFXOLLGLI-UHFFFAOYSA-N
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Description

n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine: is a synthetic organic compound that features a cyclopropylmethyl group, a thiophene ring, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the reaction of cyclopropylmethyl bromide with a suitable nucleophile.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction.

    Attachment of the Glycine Moiety: This step involves the coupling of the glycine derivative with the intermediate compound formed in the previous steps.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The cyclopropylmethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted cyclopropylmethyl derivatives.

Scientific Research Applications

n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving glycine derivatives.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds include:

    n-(Cyclopropylmethyl)-n-(thiophene-3-carbonyl)glycine: Lacks the methyl group on the thiophene ring.

    n-(Cyclopropylmethyl)-n-(4-methylthiophene-2-carbonyl)glycine: The position of the carbonyl group on the thiophene ring is different.

    n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)alanine: The glycine moiety is replaced with alanine.

The uniqueness of n-(Cyclopropylmethyl)-n-(4-methylthiophene-3-carbonyl)glycine lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[cyclopropylmethyl-(4-methylthiophene-3-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H15NO3S/c1-8-6-17-7-10(8)12(16)13(5-11(14)15)4-9-2-3-9/h6-7,9H,2-5H2,1H3,(H,14,15)

InChI Key

KXTMYPFXOLLGLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C(=O)N(CC2CC2)CC(=O)O

Origin of Product

United States

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